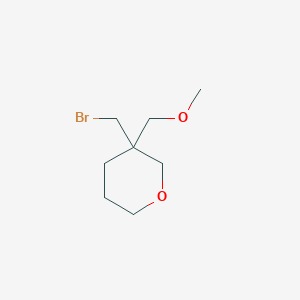

3-(Bromomethyl)-3-(methoxymethyl)oxane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO2 |

|---|---|

Molecular Weight |

223.11 g/mol |

IUPAC Name |

3-(bromomethyl)-3-(methoxymethyl)oxane |

InChI |

InChI=1S/C8H15BrO2/c1-10-6-8(5-9)3-2-4-11-7-8/h2-7H2,1H3 |

InChI Key |

TZVHKMOURJMOQI-UHFFFAOYSA-N |

Canonical SMILES |

COCC1(CCCOC1)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromomethyl 3 Methoxymethyl Oxane

Strategic Retrosynthesis and Key Precursors

A logical retrosynthetic analysis of 3-(Bromomethyl)-3-(methoxymethyl)oxane provides a roadmap for its synthesis. The primary disconnection strategy involves breaking the carbon-oxygen bond of the oxane ring. This leads back to an acyclic precursor, typically a substituted 1,5-pentanediol derivative.

Retrosynthetic Pathway:

A plausible retrosynthetic pathway for this compound (I) is outlined below:

C-O Disconnection: The ether linkage of the oxane ring is disconnected. This is a standard approach for cyclic ethers and points towards an intramolecular Williamson ether synthesis or an acid-catalyzed cyclodehydration. This disconnection reveals a key precursor: a 1,5-halohydrin or a 1,5-diol, such as 2-(bromomethyl)-2-(methoxymethyl)pentane-1,5-diol (II) .

Functional Group Interconversion: The bromomethyl and methoxymethyl groups on the precursor diol (II) can be traced back to a common precursor containing three hydroxymethyl groups. A suitable starting point would be a triol like 2,2-bis(hydroxymethyl)pentane-1,5-diol , which itself can be derived from simpler starting materials. Another viable precursor is 2-(hydroxymethyl)pentane-1,5-diol (III) nih.gov, which could theoretically be functionalized.

Carbon Skeleton Assembly: The carbon backbone of the precursor diol can be assembled using standard carbon-carbon bond-forming reactions, such as alkylation of a malonic ester derivative, which would already contain the central quaternary carbon atom.

Key Precursors:

Based on this analysis, the synthesis would logically start from a precursor that allows for the construction of the 3,3-disubstituted pentane-1,5-diol framework. A diethyl malonate derivative substituted with the necessary side chains would be an ideal starting material. Subsequent reduction of the ester groups would yield the crucial 1,5-diol precursor, ready for functional group manipulation and cyclization.

Established Synthetic Routes to Functionalized Oxanes

Established methods for the synthesis of functionalized tetrahydropyrans (oxanes) provide a robust foundation for the proposed synthesis of the target compound. These routes focus on the reliable formation of the heterocyclic ring and the precise introduction of the required substituents.

The formation of the six-membered oxane ring is the cornerstone of the synthesis. Several reliable methods are available for this transformation.

Intramolecular Williamson Ether Synthesis: This is one of the most common methods for forming cyclic ethers. wikipedia.org The reaction involves treating a molecule containing both a hydroxyl group and a good leaving group (like a halide or tosylate) at appropriate positions with a base. masterorganicchemistry.comlumenlearning.com For the synthesis of an oxane, a 5-halopentan-1-ol is deprotonated to form an alkoxide, which then displaces the halide in an intramolecular SN2 reaction to form the six-membered ring. libretexts.org The formation of five- and six-membered rings is generally kinetically and thermodynamically favored. lumenlearning.commasterorganicchemistry.com

Acid-Catalyzed Cyclodehydration: The direct cyclization of a 1,5-diol can be achieved via dehydration under acidic conditions. This method is an industrially significant process for producing cyclic ethers. nih.gov Studies have shown that heteropoly acids, such as H₃PW₁₂O₄₀, are effective catalysts for the cyclodehydration of pentane-1,5-diol to yield tetrahydropyran (B127337). nih.govroyalsocietypublishing.org This approach could be applied to a suitably substituted diol precursor.

Prins Cyclization: The Prins cyclization is a powerful and stereoselective method for constructing tetrahydropyran rings. It involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde. beilstein-journals.orgthieme-connect.com While this method typically yields more complex substitution patterns, it represents a key strategy in the synthesis of diverse functionalized oxanes. nih.govnih.gov

The bromomethyl group (-CH₂Br) can be introduced either before or after the cyclization step. A common and efficient strategy is the conversion of a hydroxymethyl group (-CH₂OH) into a bromomethyl group. This transformation can be accomplished using various standard brominating agents.

| Reagent | Typical Conditions |

| Phosphorus tribromide (PBr₃) | Often used neat or in a solvent like diethyl ether. |

| Carbon tetrabromide (CBr₄) / Triphenylphosphine (PPh₃) | The Appel reaction; mild conditions, suitable for sensitive substrates. |

| Hydrobromic acid (HBr) | Aqueous or in acetic acid; typically requires heating. |

This table is based on general organic chemistry principles for the conversion of primary alcohols to alkyl bromides.

The methoxymethyl group (-CH₂OCH₃) is typically installed by forming a methoxymethyl (MOM) ether with a hydroxyl group. The MOM group is a common protecting group for alcohols in organic synthesis. adichemistry.com

Several methods exist for this etherification:

Chloromethyl methyl ether (MOMCl): The traditional method involves reacting an alcohol with MOMCl in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). adichemistry.comorgsyn.orgwikipedia.org However, MOMCl is a potent carcinogen, leading to the development of safer alternatives. wikipedia.orguclouvain.begoogle.com

Dimethoxymethane (Methylal): A safer alternative to MOMCl is the use of dimethoxymethane with an acid catalyst, such as phosphorus pentoxide (P₂O₅) or trifluoromethanesulfonic acid. adichemistry.com

Electrochemical Methods: A green and safe electrochemical approach for the methoxymethylation of alcohols has also been developed, avoiding the use of carcinogenic reagents altogether. uclouvain.be

| Reagent/Method | Base/Catalyst | Key Features |

| Chloromethyl methyl ether (MOMCl) | DIPEA or other hindered base | High yield, but reagent is highly carcinogenic. uclouvain.begoogle.com |

| Dimethoxymethane (CH₂(OMe)₂) | P₂O₅ or Triflic Acid | Safer alternative to MOMCl. adichemistry.com |

| Electrochemical Synthesis | - | Green, safe, and cost-effective approach. uclouvain.be |

Development of Advanced Synthetic Approaches

Modern synthetic chemistry offers advanced strategies that could be applied to construct complex oxane structures, potentially with high stereochemical control if chiral centers were present.

While the target molecule this compound is achiral, the principles of asymmetric synthesis are crucial for preparing chiral substituted oxanes, which are common motifs in biologically active natural products. nih.gov These methods often rely on chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

Catalytic Asymmetric Oxa-Michael Reactions: Chiral Brønsted acids, such as chiral phosphoric acids, have been used to catalyze intramolecular oxa-Michael reactions to produce enantiomerically enriched tetrahydropyrans. This "clip-cycle" strategy has been successfully applied to the synthesis of 3,3-disubstituted tetrahydropyrans with excellent enantioselectivities. whiterose.ac.uk

Organocatalytic Cascade Reactions: Multi-component cascade reactions using bifunctional organocatalysts can assemble highly functionalized tetrahydropyrans with multiple contiguous stereocenters in a single pot. For instance, a quinine-based squaramide catalyst has been used to generate tetrahydropyrans with five stereocenters in high diastereo- and enantioselectivity. nih.gov

Metal-Catalyzed Sequential Reactions: A one-pot sequential catalysis involving a copper(II)-catalyzed enantioselective Henry reaction followed by an acid-catalyzed oxa-Michael cyclization can produce 2,6-cis-substituted tetrahydropyrans with excellent yields and stereoselectivities (up to 99% ee). acs.org

These advanced methods highlight the capability of modern synthetic chemistry to construct complex oxane frameworks with precise control over stereochemistry, which could be adapted for the synthesis of advanced analogs of the target compound.

Catalytic Pathways for Enhanced Selectivity and Efficiency

While the traditional synthesis of the oxetane (B1205548) ring from diols often relies on stoichiometric bases, catalytic approaches can offer improved selectivity and efficiency. The key cyclization step, a Williamson ether synthesis, can be influenced by various catalysts to enhance reaction rates and minimize side reactions. wikipedia.orgresearchgate.net

Phase-transfer catalysts (PTCs), such as quaternary ammonium salts, are particularly effective in this context. They facilitate the transfer of the alkoxide from a solid or aqueous phase to an organic phase where the reaction with the alkyl halide occurs. This enhances the reaction rate and allows for milder reaction conditions, which is crucial for preventing the decomposition of the strained oxetane ring.

For the etherification of the hydroxyl group in 3-(bromomethyl)oxetan-3-yl)methanol, acid or base catalysis can be employed. Acid catalysis, however, must be used with caution due to the potential for acid-catalyzed ring-opening of the oxetane. chemrxiv.org Base-catalyzed etherification, using a strong base to deprotonate the alcohol followed by reaction with a methoxymethylating agent like chloromethyl methyl ether, is a more common and generally safer approach for this substrate.

| Catalyst Type | Example Catalyst | Role in Synthesis | Potential Advantages |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide | Facilitates intramolecular cyclization | Milder reaction conditions, improved yields |

| Base Catalyst | Sodium hydride | Deprotonation of alcohol for etherification | Efficient formation of the alkoxide |

| Lewis Acid Catalyst | Tin(IV) chloride | Can catalyze etherification | May lead to ring-opening side products |

Flow Chemistry and Continuous Processing in Oxane Synthesis

The synthesis of oxetanes, including this compound, can benefit significantly from the application of flow chemistry and continuous processing technologies. researchgate.netresearchgate.net These methods offer precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing exothermic reactions and handling unstable intermediates.

In the context of synthesizing the oxetane precursor, a continuous flow reactor could be employed for the cyclization of 2,2-bis(bromomethyl)propane-1,3-diol. Pumping a solution of the diol and a base through a heated microreactor can enable rapid and efficient ring closure with minimal byproduct formation. The small reactor volume enhances heat transfer, preventing localized overheating that can lead to degradation in batch processes.

| Parameter | Batch Processing | Flow Chemistry | Advantages of Flow Chemistry |

| Reaction Time | Hours | Minutes | Increased throughput |

| Temperature Control | Prone to hotspots | Precise and uniform | Minimized side reactions |

| Safety | Handling of large volumes of reagents | Small reaction volumes, in-situ generation of reactive species | Reduced risk of runaway reactions |

| Scalability | Challenging | Readily scalable by running for longer times | Easier transition from lab to production |

Optimization of Reaction Parameters and Process Intensification

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key consideration.

For the Williamson ether synthesis step to form the oxetane ring, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. Strong, non-nucleophilic bases are generally preferred to avoid competing substitution reactions. The solvent should be able to dissolve the reactants and facilitate the SN2 reaction.

In the subsequent etherification, the choice of the methoxymethylating agent and the reaction conditions are critical. The use of highly reactive but potentially hazardous reagents can be managed more safely in a continuous flow system, which is an example of process intensification.

A Design of Experiments (DoE) approach can be systematically used to explore the effects of multiple variables on the reaction outcome. This allows for the identification of optimal conditions with a minimum number of experiments.

| Parameter | Range/Options | Effect on Reaction | Optimization Goal |

| Base (Cyclization) | NaOH, KOH, NaH | Strength and solubility affect reaction rate and yield | High yield of oxetane ring with minimal byproducts |

| Solvent | Toluene, THF, DMF | Polarity and boiling point influence reaction kinetics | Good solubility of reactants, facilitates SN2 reaction |

| Temperature | 25-100 °C | Affects reaction rate and selectivity | Highest rate with minimal decomposition |

| Residence Time (Flow) | Seconds to minutes | Determines the extent of conversion | Complete conversion with minimal side product formation |

Chemical Reactivity and Transformation Chemistry of 3 Bromomethyl 3 Methoxymethyl Oxane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The primary bromomethyl group at the C3 position of the oxane ring is an excellent electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, making it a valuable intermediate in organic synthesis. The substitution reactions are expected to proceed primarily through an SN2 mechanism, given the primary nature of the carbon center. libretexts.orglibretexts.org

Diverse Nucleophile Incorporations (e.g., C-, N-, O-, S-nucleophiles)

A broad spectrum of nucleophiles can be employed to displace the bromide ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.

C-Nucleophiles: Organometallic reagents, such as Grignard reagents and organocuprates, as well as stabilized carbanions like enolates and acetylides, are expected to react efficiently to form new C-C bonds. lumenlearning.com These reactions are fundamental for extending the carbon framework.

N-Nucleophiles: Amines, azides, and their derivatives can serve as effective nitrogen nucleophiles. lumenlearning.com The resulting aminated products are precursors to a variety of nitrogen-containing compounds.

O-Nucleophiles: Alkoxides, phenoxides, and carboxylates can displace the bromide to form ethers and esters, respectively. These reactions are useful for introducing new oxygen-based functionalities.

S-Nucleophiles: Thiolates and other sulfur-containing nucleophiles are known to be excellent nucleophiles for SN2 reactions, leading to the formation of thioethers.

The table below illustrates the expected outcomes of nucleophilic substitution reactions on 3-(Bromomethyl)-3-(methoxymethyl)oxane with various nucleophiles, based on the reactivity of analogous compounds.

| Nucleophile Category | Example Nucleophile | Reagent Example | Expected Product |

| C-Nucleophile | Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-3-(methoxymethyl)oxane |

| N-Nucleophile | Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)-3-(methoxymethyl)oxane |

| O-Nucleophile | Hydroxide | Sodium Hydroxide (NaOH) | (3-(Methoxymethyl)oxan-3-yl)methanol |

| S-Nucleophile | Thiolate | Sodium Thiophenoxide (NaSPh) | 3-(Methoxymethyl)-3-((phenylthio)methyl)oxane |

Regioselective Functionalization and Derivatization

The substitution reactions at the bromomethyl group are anticipated to be highly regioselective. The C3 position of the oxane ring is sterically hindered by the presence of both the bromomethyl and methoxymethyl substituents. This steric hindrance directs the nucleophilic attack exclusively to the primary carbon of the bromomethyl group, as the oxane ring itself is unreactive towards nucleophilic attack under standard SN2 conditions. This regioselectivity allows for the precise and predictable functionalization of the molecule. The synthesis of lactam-fused bromotetrahydropyrans through intramolecular bromoetherification highlights the predictable nature of reactions involving halogenated tetrahydropyran (B127337) systems. nih.govrsc.org

Transformations Involving the Methoxymethyl Protecting/Activating Group

The methoxymethyl (MOM) group in this compound serves primarily as a protecting group for the hydroxymethyl functionality from which it is derived. Its stability and cleavage are key aspects of its utility in multi-step syntheses.

Controlled Deprotection and Functional Group Interconversion

The MOM ether can be cleaved under acidic conditions to reveal the corresponding alcohol, (3-(Bromomethyl)oxan-3-yl)methanol. A variety of Brønsted and Lewis acids can be employed for this deprotection. wikipedia.org For instance, treatment with acids in the presence of a nucleophilic scavenger is a common method. researchgate.netresearchgate.net The choice of deprotection conditions can be critical, especially if other acid-sensitive functional groups are present in the molecule. The steric hindrance around the MOM ether in this particular structure might necessitate harsher conditions for its removal compared to less hindered MOM ethers. acs.org

The following table presents some common reagents used for the deprotection of MOM ethers.

| Reagent | Conditions |

| Trifluoroacetic acid (TFA) | CH₂Cl₂, rt |

| Zinc bromide / n-Propanethiol | CH₂Cl₂, rt |

| Trimethylsilyl triflate / 2,2'-bipyridyl | CH₃CN, 0 °C to rt |

| Carbon tetrabromide / Isopropanol | Reflux |

Exploiting Alpha-Substituted Ether Reactivity

The carbon atom of the methoxymethyl group, being an alpha-substituted ether, can exhibit unique reactivity. While primarily a protecting group, under certain conditions, it can be involved in functional group interconversions. solubilityofthings.comfiveable.me For example, treatment with certain Lewis acids could lead to the formation of an oxonium ion, which could then be trapped by a nucleophile, effectively replacing the methoxy (B1213986) group. However, such transformations are less common than simple deprotection.

Electrophilic and Radical Reactions of the Oxane Ring System

The oxane ring, a saturated six-membered ether, is generally considered to be relatively unreactive towards many reagents, a property that makes it a useful solvent in some reactions. rsc.orgresearchgate.net

Under strongly acidic conditions, the ether oxygen can be protonated, activating the ring towards cleavage by a nucleophile. However, these conditions are typically harsh. Lewis acids can also initiate the ring-opening of tetrahydropyrans. mdpi.comacs.orgresearchgate.net

From a radical chemistry perspective, the tetrahydropyran (oxane) ring is known to be quite stable. It is less susceptible to hydrogen abstraction compared to its five-membered counterpart, tetrahydrofuran (B95107) (THF). This stability makes it a suitable solvent for radical reactions where the solvent's participation is undesirable. acs.org Therefore, it is unlikely that the oxane ring of this compound would readily undergo radical-mediated transformations under standard conditions.

Rearrangement Pathways and Ring-Opening Reactions

The chemical behavior of this compound is dictated by the interplay of its two key structural features: the strained oxetane (B1205548) ring and the presence of a reactive bromomethyl group alongside a methoxymethyl substituent at the C3 position. This unique arrangement opens up several potential avenues for rearrangement and ring-opening reactions, often influenced by the reaction conditions, such as the presence of acids, bases, or nucleophiles. While specific studies on this exact molecule are not prevalent in the reviewed literature, its reactivity can be inferred from the well-established chemistry of similarly substituted oxetanes. nih.govbeilstein-journals.org

The inherent ring strain of the four-membered oxetane ring makes it susceptible to cleavage under various conditions. beilstein-journals.org For 3,3-disubstituted oxetanes, steric hindrance at the C3 position generally enhances stability compared to less substituted analogs. nih.gov However, the presence of an exocyclic primary bromide, a good leaving group, and a neighboring ether linkage introduces specific pathways for intramolecular reactions and skeletal rearrangements.

Under acidic conditions, the oxetane ring of this compound is expected to undergo protonation, activating the ring towards nucleophilic attack. Protonation can occur at either the oxetane oxygen or the ether oxygen of the methoxymethyl group, leading to different intermediates and potentially different products.

Protonation of the oxetane oxygen is the more probable initial step, as the endocyclic ether is generally more basic. This is followed by nucleophilic attack at one of the oxetane carbons (C2 or C4). In the absence of a strong external nucleophile, the bromide ion liberated from the bromomethyl group or the conjugate base of the acid used can act as the nucleophile. The attack is likely to occur at the less sterically hindered C2/C4 positions, leading to the formation of a 1,3-diol derivative after hydrolysis.

Alternatively, the reaction could proceed via a carbocation intermediate formed by the cleavage of a C-O bond in the protonated oxetane. The stability of this intermediate would influence the final product distribution.

A plausible acid-catalyzed ring-opening pathway is detailed in the table below, illustrating the formation of a key intermediate.

| Step | Description | Intermediate/Product |

| 1 | Protonation of the oxetane oxygen by an acid catalyst (e.g., H₂SO₄). | Protonated oxetane |

| 2 | Nucleophilic attack by the counter-ion (e.g., HSO₄⁻) or water at a C2/C4 carbon. | Ring-opened intermediate |

| 3 | Hydrolysis of the intermediate. | 3-(Bromomethyl)-3-(methoxymethyl)propane-1,3-diol |

This is an interactive data table based on plausible reaction pathways.

The structure of this compound is conducive to neighboring group participation, where the oxygen atom of the methoxymethyl group acts as an internal nucleophile. acs.orgeurekaselect.com This intramolecular assistance can facilitate the displacement of the bromide ion, leading to the formation of a bicyclic oxonium ion intermediate. Such participation is a well-documented phenomenon in organic chemistry that can significantly influence reaction rates and stereochemistry. eurekaselect.com

This bicyclic intermediate is highly strained and would be readily attacked by a nucleophile. The nucleophilic attack could occur at either of the two carbons of the original methoxymethyl group or the carbon of the former bromomethyl group, leading to a variety of ring-rearranged products. For instance, attack by water or an alcohol could lead to the formation of substituted tetrahydrofuran derivatives. rsc.orgnsf.govdiva-portal.orgorganic-chemistry.org

The following table outlines a potential rearrangement pathway involving neighboring group participation.

| Reactant | Condition | Key Intermediate | Potential Product Class |

| This compound | Lewis acid or heat | Bicyclic oxonium ion | Substituted tetrahydrofurans |

| This compound | Solvolysis | Bicyclic oxonium ion | Solvolysis products with rearranged skeleton |

This is an interactive data table illustrating a hypothetical rearrangement.

In the presence of a strong, non-nucleophilic base, elimination of HBr is a possible reaction pathway, which would lead to the formation of 3-(methoxymethyl)-3-methyleneoxetane. However, the primary focus of this section is on rearrangement and ring-opening.

With a nucleophilic base, two main reactions can be envisioned: direct nucleophilic substitution at the bromomethyl group or attack at a ring carbon, inducing ring-opening. Given the steric hindrance around the C3 position, nucleophilic attack on the oxetane ring itself is less likely unless harsh conditions are employed. nih.gov A more probable pathway is the SN2 displacement of the bromide by the nucleophile.

Should ring-opening occur under basic conditions, it would likely involve an initial attack at a less hindered C2 or C4 position, leading to a 1,3-disubstituted propane (B168953) derivative.

Mechanistic Investigations and Kinetic Analysis

Detailed Reaction Mechanism Elucidation

The principal reaction pathway for 3-(Bromomethyl)-3-(methoxymethyl)oxane is cationic ring-opening polymerization (CROP), which proceeds through three key stages: initiation, propagation, and termination.

Initiation: The process is typically initiated by a strong acid or a Lewis acid, which protonates the oxygen atom of the oxetane (B1205548) ring. This protonation creates a highly reactive tertiary oxonium ion. The presence of two substituents at the C3 position, a bromomethyl group and a methoxymethyl group, influences the basicity of the oxygen atom. The electron-withdrawing inductive effect of the bromine atom in the bromomethyl group is expected to slightly reduce the electron density on the oxygen, making it a weaker base compared to unsubstituted oxetane. Conversely, the methoxymethyl group may have a less pronounced electronic effect.

Propagation: The propagation phase involves the nucleophilic attack of the oxygen atom of a monomer molecule on one of the α-carbon atoms of the protonated, ring-opened oxonium ion. This results in the opening of the four-membered ring and the formation of a new, longer polymer chain with a regenerated oxonium ion at its terminus. Computational studies on similar oxetane systems suggest that this ring-opening occurs via an SN2-type mechanism. semanticscholar.orgrsc.org The attack is directed at the sterically less hindered methylene (B1212753) carbons of the oxetane ring. The structure of the propagating species is a tertiary oxonium ion, which is generally more stable than a secondary oxonium ion, a factor that can influence the polymerization kinetics. rsc.org

Termination and Chain Transfer: Termination of the growing polymer chain can occur through various mechanisms, including reaction with counter-ions, impurities (such as water), or through chain transfer to another monomer or polymer molecule. In the case of this compound, the presence of the bromide ion (from the bromomethyl group, if it were to participate) or other nucleophiles in the reaction medium could lead to termination.

Transition State Characterization and Energy Profiling

The ring-opening of the protonated oxetane is the key energetic barrier to overcome during propagation. The transition state for this step involves the elongation of one of the C-O bonds of the oxonium ion as the incoming monomer's oxygen atom forms a new bond with the α-carbon. The geometry of this transition state is expected to resemble a trigonal bipyramidal arrangement around the α-carbon, characteristic of an SN2 reaction. researchgate.net

The energy profile of the polymerization of 3,3-disubstituted oxetanes often shows that the formation of the tertiary oxonium ion is a rapid and reversible process. The subsequent ring-opening of this stable intermediate is typically the rate-determining step and is associated with a significant activation energy barrier. rsc.org The substituents at the C3 position play a crucial role in determining the height of this barrier. The electron-withdrawing nature of the bromomethyl group could potentially destabilize the developing positive charge on the α-carbon in the transition state, thereby increasing the activation energy for ring-opening compared to oxetanes with electron-donating substituents.

Below is a representative energy profile for the cationic ring-opening polymerization of an oxetane, illustrating the relative energies of the reactants, transition state, and products for the propagation step.

| Reaction Coordinate | Species | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Reactants | Monomer + Propagating Chain | 0 | Initial state of the propagation step. |

| Transition State | [Monomer---Propagating Chain]‡ | Ea | Highest energy point, ring-opening in progress. |

| Product | Elongated Propagating Chain | ΔHp | Product of the propagation step, typically exothermic. |

Kinetic Studies of Rate-Determining Steps

The rate of polymerization (Rp) can be generally expressed by the following equation:

Rp = kp[M][P+]

where kp is the rate constant for propagation, [M] is the monomer concentration, and [P+] is the concentration of active propagating centers (oxonium ions).

The rate constant, kp, is highly dependent on the structure of the monomer. For this compound, the steric bulk of the two substituents at the C3 position could hinder the approach of the incoming monomer, potentially lowering the value of kp compared to less substituted oxetanes.

Kinetic data from studies on similar compounds, such as 3,3-bis(chloromethyl)oxetane (B146354), can provide a basis for estimating the reactivity of this compound. For instance, the polymerization of 3,3-bis(chloromethyl)oxetane has been studied, and its kinetic parameters determined under various conditions. researchgate.netresearchgate.net These studies generally show that the polymerization follows first-order kinetics with respect to the monomer concentration.

The following table summarizes typical kinetic parameters for the cationic polymerization of a 3,3-disubstituted oxetane, which can be considered analogous to this compound.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Propagation Rate Constant (kp) | 10-3 - 10-1 L mol-1 s-1 | Indicates the speed of the chain growth. |

| Activation Energy (Ea) | 40 - 80 kJ/mol | Energy barrier for the propagation step. |

| Enthalpy of Polymerization (ΔHp) | -80 to -100 kJ/mol | Indicates the exothermicity of the reaction. |

Advanced Applications and Derivatization Strategies

3-(Bromomethyl)-3-(methoxymethyl)oxane as a Building Block in Complex Molecule Synthesis

The inherent ring strain of the oxetane (B1205548) moiety (approximately 25.5 kcal/mol) and the presence of a primary bromide make this compound a potent bifunctional building block for the synthesis of intricate molecular structures. digitellinc.com Its utility stems from the ability to selectively functionalize the bromomethyl group while retaining the oxetane ring, which can then be involved in subsequent transformations or serve as a stable, polar, three-dimensional scaffold. chemrxiv.org

Convergent Synthesis of Polycyclic and Spirocyclic Systems

The construction of polycyclic and spirocyclic frameworks is a significant challenge in organic synthesis, often requiring multi-step procedures. This compound offers a convergent approach to such systems. The bromomethyl group serves as a reactive handle for introducing nucleophiles, which can bear a second functional group poised for a subsequent ring-closing reaction.

For instance, nucleophilic substitution of the bromide with a diol or an amino alcohol can introduce a chain that, upon activation, can undergo an intramolecular Williamson etherification or a related cyclization to form a larger ring fused to the oxetane. acs.org Furthermore, the oxetane ring itself can participate in ring-opening or expansion reactions under acidic conditions, providing access to larger heterocyclic systems like tetrahydrofurans or tetrahydropyrans. beilstein-journals.org

A key strategy for spirocycle synthesis involves the introduction of two separate chains at the C3 position. While the subject compound already has a methoxymethyl group, derivatization strategies on related 3,3-disubstituted oxetanes often involve ring-closing metathesis of two introduced allyl fragments or iodocyclization reactions to construct the spirocyclic scaffold. chemrxiv.org By analogy, the bromomethyl group of this compound could be converted to an allylic or other unsaturated moiety to participate in similar cyclization strategies, leading to complex spirocyclic ethers. beilstein-journals.orgnih.gov The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is another powerful tool for creating spirocyclic oxetanes, which can then be further functionalized. bohrium.com

Scaffold for Heterocyclic Compound Libraries

In medicinal chemistry, the oxetane ring is increasingly recognized as a valuable scaffold due to its ability to improve physicochemical properties such as solubility and metabolic stability when replacing more common groups like gem-dimethyl or carbonyl functionalities. acs.orgnih.gov The 3,3-disubstituted pattern of this compound provides a non-chiral core with well-defined three-dimensional exit vectors for substituents. researchgate.net

The high reactivity of the bromomethyl group towards nucleophilic substitution makes it an ideal anchor point for generating libraries of diverse compounds. Reactions with a wide array of nucleophiles, such as amines, thiols, and phenols, can be performed to introduce a variety of functional groups and build molecular complexity in a single step. This approach is highly amenable to parallel synthesis and the creation of compound libraries for drug discovery screening. The stability of the oxetane ring under many nucleophilic substitution conditions ensures the integrity of the core scaffold during library synthesis. chemrxiv.org

| Nucleophile Class | Potential Functional Group Introduced | Resulting Derivative Class |

| Primary/Secondary Amines | -CH₂-NR¹R² | 3-(Aminomethyl)-3-(methoxymethyl)oxanes |

| Thiols | -CH₂-SR | 3-(Thioether)-3-(methoxymethyl)oxanes |

| Alcohols/Phenols | -CH₂-OR | 3-(Alkoxymethyl)-3-(methoxymethyl)oxanes (Ethers) |

| Azides | -CH₂-N₃ | 3-(Azidomethyl)-3-(methoxymethyl)oxanes |

| Carboxylates | -CH₂-O-C(=O)R | 3-(Ester)-3-(methoxymethyl)oxanes |

Applications in Materials Science: Precursors for Functional Polymers and Dendrimers

The strained nature of the oxetane ring makes it susceptible to ring-opening polymerization (ROP), particularly cationic ring-opening polymerization (CROP), to produce polyethers. wikipedia.orgresearchgate.net this compound can serve as a functional monomer in such polymerizations, leading to polyethers with pendant bromomethyl and methoxymethyl groups along the polymer backbone.

The CROP of 3,3-disubstituted oxetanes typically proceeds via an active chain end mechanism, initiated by Lewis or Brønsted acids. mdpi.com The resulting polyethers can have controlled molecular weights and, in some cases, narrow molecular weight distributions. rsc.org The pendant bromomethyl groups on the resulting polymer are valuable handles for post-polymerization modification, allowing for the introduction of a wide range of functionalities to tailor the material's properties for specific applications. For example, substitution of the bromine atoms can be used to attach cross-linking agents, fluorescent tags, or biocompatible moieties.

Furthermore, oxetane monomers bearing hydroxyl groups, such as 3-ethyl-3-(hydroxymethyl)oxetane, are known to produce hyperbranched polyethers through a single-monomer polymerization process. mdpi.comacs.org This concept can be extended to the synthesis of dendrimers. Dendrimers are perfectly branched, monodisperse macromolecules with a central core. nih.gov Their synthesis can be achieved through divergent or convergent approaches. mdpi.com A molecule like this compound, after conversion of the bromide to two reactive sites, could potentially act as an AB₂-type monomer for the one-pot synthesis of hyperbranched polymers or as a building block in the stepwise synthesis of dendrimers, where each generation of branching is added sequentially.

| Polymerization Method | Resulting Polymer Architecture | Key Features of the Polymer |

| Cationic Ring-Opening Polymerization (CROP) | Linear functional polyether | Pendant bromomethyl and methoxymethyl groups for post-polymerization modification. |

| Anionic Ring-Opening Polymerization | Linear or block copolymers | Can be used to create amphiphilic block copolymers with poly(ethylene oxide). rsc.org |

| Self-Condensing Vinyl Polymerization (after modification) | Hyperbranched polymer | Highly branched, globular structure with numerous chain ends. |

Development of Novel Reagents and Catalysts from Oxane Derivatives

The unique combination of functional groups and the inherent reactivity of the oxetane ring in this compound derivatives make them attractive precursors for novel reagents and catalysts.

For example, the oxetane ring can be a precursor to other heterocyclic systems. Under acidic conditions, 3-amido oxetanes can undergo intramolecular cyclization to form 2-oxazolines, which are themselves valuable ligands and synthetic intermediates. By first converting the bromomethyl group of the title compound to an amide, this strategy could be employed to generate novel 4,4-disubstituted oxazolines.

In the field of asymmetric catalysis, the development of new chiral ligands is of paramount importance. The rigid, three-dimensional structure of the oxetane core can be exploited to create a well-defined chiral environment. By starting with a chiral precursor or by performing an asymmetric transformation on an oxetane derivative, it is possible to synthesize enantiomerically pure oxetane-based ligands. nsf.govnih.gov For example, the bromomethyl group can be displaced by a chiral amine or a phosphine (B1218219) to generate novel P,N-ligands or bidentate amine ligands for transition metal catalysis. The defined spatial arrangement of the substituents on the oxetane ring can lead to high levels of stereocontrol in catalytic reactions. nsf.gov

| Derivative Class | Synthetic Strategy | Potential Application |

| 4,4-Disubstituted Oxazolines | Nucleophilic substitution of bromide with an amine, followed by intramolecular cyclization. | Chiral ligands for asymmetric catalysis, synthetic intermediates. |

| Chiral P,N-Ligands | Displacement of bromide with a chiral phosphino-amine nucleophile. | Asymmetric hydrogenation, allylic alkylation. |

| Bidentate Amine Ligands | Conversion of bromide to an amine, followed by attachment of a second coordinating group. | Transition metal-catalyzed cross-coupling reactions. |

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations of Molecular and Electronic Structure

The electronic structure can be characterized by analyzing the distribution of electron density and the molecular orbitals. The presence of electronegative oxygen and bromine atoms significantly polarizes the molecule. The oxygen atom of the methoxymethyl group and the oxygen within the oxetane (B1205548) ring will possess partial negative charges, while the adjacent carbon atoms and the carbon bonded to the bromine atom will have partial positive charges. This charge distribution is a key determinant of the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical for understanding the molecule's chemical reactivity. In "3-(Bromomethyl)-3-(methoxymethyl)oxane", the HOMO is likely to be localized on the oxygen atoms, reflecting their Lewis basicity. The LUMO is expected to be associated with the antibonding orbitals of the C-Br and C-O bonds of the oxetane ring, indicating these as the sites susceptible to nucleophilic attack.

Illustrative Data Table: Calculated Molecular Properties of this compound

| Property | Predicted Value | Method |

| Dipole Moment | ~2.5 - 3.5 D | DFT (B3LYP/6-31G) |

| HOMO Energy | ~ -9.5 to -10.5 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | ~ 0.5 to 1.5 eV | DFT (B3LYP/6-31G) |

| C-Br Bond Length | ~ 1.95 - 2.00 Å | DFT (B3LYP/6-31G) |

| C-O (ring) Bond Length | ~ 1.45 - 1.48 Å | DFT (B3LYP/6-31G) |

| C-C-C (ring) Angle | ~ 85 - 88° | DFT (B3LYP/6-31G) |

| C-O-C (ring) Angle | ~ 90 - 93° | DFT (B3LYP/6-31G*) |

Disclaimer: The data in this table are illustrative and based on typical values for similarly substituted oxetanes from computational studies. They are intended to provide a qualitative understanding and are not the result of direct calculations on "this compound".

Prediction of Reactivity and Selectivity Profiles

The theoretical characterization of the molecular and electronic structure allows for the prediction of the reactivity and selectivity of "this compound". The strained four-membered oxetane ring is prone to ring-opening reactions, which can be initiated by either electrophiles or nucleophiles. nih.govresearchgate.net

Electrophilic Attack: The oxygen atom of the oxetane ring is a likely site for electrophilic attack due to its partial negative charge and the accessibility of its lone pair of electrons. Protonation or coordination to a Lewis acid would activate the ring towards nucleophilic attack, facilitating ring-opening.

Nucleophilic Attack: The carbon atoms of the oxetane ring (C2 and C4) and the carbon of the bromomethyl group are electrophilic centers susceptible to nucleophilic attack. The ring strain of the oxetane enhances its reactivity towards nucleophiles compared to acyclic ethers. researchgate.net The regioselectivity of the ring-opening will depend on the reaction conditions (acidic or basic) and the nature of the nucleophile. Under acidic conditions, the reaction may proceed through an SN1-like mechanism with the nucleophile attacking the more substituted carbon if a carbocationic intermediate is stabilized. Under basic or neutral conditions, an SN2 mechanism is more likely, with the nucleophile attacking the less sterically hindered carbon atom of the C-O bond. researchgate.net

The bromomethyl group provides another reactive site. The C-Br bond is susceptible to nucleophilic substitution, a common reaction for alkyl halides. The selectivity between ring-opening and substitution at the bromomethyl group will be influenced by the nature of the nucleophile and the reaction conditions. Hard nucleophiles may favor attack at the oxetane ring carbons, while softer nucleophiles might preferentially attack the carbon of the bromomethyl group.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of "this compound" is primarily associated with the rotation around the C3-C(H2)Br and C3-C(H2)OCH3 single bonds, as well as the puckering of the oxetane ring. The two substituents at the C3 position will likely adopt a staggered conformation relative to each other to minimize steric hindrance. The puckered nature of the oxetane ring is also a key conformational feature. beilstein-journals.org

Intermolecular interactions play a crucial role in the physical properties and reactivity of the compound. The molecule can act as a hydrogen bond acceptor through its two oxygen atoms. acs.org This ability to form hydrogen bonds will influence its solubility in protic solvents and its interaction with other molecules in a reaction mixture. Dipole-dipole interactions will also be significant due to the molecule's polarity. These non-covalent interactions are important for understanding the molecule's behavior in condensed phases and its potential to interact with biological targets or catalysts.

Molecular Dynamics Simulations in Reaction Environments

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of "this compound" in a reaction environment. By simulating the motion of the molecule and its surrounding solvent molecules over time, MD can offer insights into solvation effects, the conformational changes that occur during a reaction, and the transport properties of the molecule. researchgate.net

For instance, MD simulations could be used to study the ring-opening reaction of "this compound" in a specific solvent. The simulations could reveal the preferred orientation of the solvent molecules around the oxetane ring and how they might stabilize transition states or intermediates. Furthermore, MD can be employed to investigate the interaction of the molecule with a catalyst surface or the active site of an enzyme, providing valuable information for the design of new synthetic routes or bioactive compounds. While specific MD studies on this molecule are not available, the methodology has been applied to other heterocyclic systems to understand their reaction mechanisms. researchgate.net

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Studies

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Adducts

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex molecules, including adducts formed from reactions of 3-(Bromomethyl)-3-(methoxymethyl)oxane. While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of magnetically active nuclei, 2D NMR techniques are essential for resolving overlapping signals and establishing through-bond and through-space correlations.

For a hypothetical reaction adduct of this compound with a nucleophile, techniques such as COSY (Correlation Spectroscopy) would be employed to identify proton-proton coupling networks within the oxane ring and its substituents. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This is particularly useful in confirming the site of nucleophilic attack and the final structure of the product. For instance, an HMBC correlation between the protons of the nucleophile and the carbons of the oxane backbone would definitively establish the formation of a covalent bond.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be used to probe spatial proximities between protons, providing critical information about the stereochemistry and conformation of the adducts in solution.

Table 1: Hypothetical 2D NMR Correlations for a Reaction Adduct of this compound

| Proton (¹H) Signal | COSY Correlations | HMBC Correlations (to ¹³C) | NOESY Correlations |

|---|---|---|---|

| Oxane ring CH₂ | Other oxane ring CH₂ protons | Adjacent oxane ring carbons, C(3) | Protons on the same face of the ring |

| CH₂-Nu | - | C(3), C(Nu) | Protons of the nucleophile, methoxymethyl protons |

| O-CH₃ | - | O-CH₂ | Methoxymethyl CH₂ protons |

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of reaction intermediates and products with high accuracy and precision. This is vital for confirming the identity of newly synthesized compounds and for gaining insights into reaction mechanisms. Techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate gas-phase ions from the analytes, which are then analyzed by a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

In the context of reactions involving this compound, HRMS can be used to identify the mass of the expected product, as well as any byproducts or transient intermediates. The high mass accuracy allows for the calculation of the elemental formula, distinguishing between species with the same nominal mass but different elemental compositions.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Adduct | Calculated m/z | Elemental Composition |

|---|---|---|

| [M+H]⁺ | 195.0017 | C₆H₁₂BrO₂ |

| [M+Na]⁺ | 216.9836 | C₆H₁₁BrNaO₂ |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers. For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide a definitive structural proof.

The resulting crystal structure would reveal the conformation of the oxane ring (e.g., chair or boat-like), the orientation of the substituents, and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. This information is invaluable for understanding the molecule's physical properties and its interactions in a biological or material context. In cases where the reaction product is chiral, X-ray crystallography can be used to determine its absolute stereochemistry, which is often challenging to establish by spectroscopic methods alone.

Table 3: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 12.89 |

| β (°) | 98.7 |

| Volume (ų) | 1112.3 |

| Z | 4 |

In-Situ Spectroscopic Monitoring of Reaction Progress

In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic information. By observing the changes in the concentrations of reactants, intermediates, and products as a function of time, a detailed picture of the reaction pathway can be constructed.

For reactions involving this compound, techniques such as ReactIR (Fourier Transform Infrared Spectroscopy) or process NMR can be employed. ReactIR is particularly useful for tracking changes in functional groups. For example, the disappearance of a C-Br stretching vibration and the appearance of a new band corresponding to a C-Nu bond (where Nu is the nucleophile) could be monitored to follow the progress of a substitution reaction.

Process NMR allows for the acquisition of NMR spectra directly from the reaction mixture at regular intervals. This provides quantitative data on the concentration of each species present, enabling the determination of reaction rates and the identification of any short-lived intermediates that might not be observable by conventional analysis of the final product mixture. This data is crucial for optimizing reaction conditions and for gaining a fundamental understanding of the reaction mechanism.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Future Perspectives and Emerging Research Directions

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like 3-(Bromomethyl)-3-(methoxymethyl)oxane is poised to benefit significantly from the integration of flow chemistry and automated synthesis platforms. nih.govacs.org Continuous flow technology offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for seamless multi-step reactions. thieme-connect.com For the synthesis of functionalized oxetanes, flow chemistry can enable the use of highly reactive or unstable intermediates with greater control. nih.govresearchgate.net

Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound and its derivatives. merckmillipore.comucla.edu These platforms can systematically vary parameters such as temperature, pressure, reagent concentration, and residence time to rapidly identify optimal synthetic routes. youtube.com The modular nature of these systems allows for the flexible construction of multi-step syntheses, which could be particularly advantageous for the elaboration of the bromomethyl and methoxymethyl functionalities of the target molecule. acs.org

Table 1: Potential Advantages of Flow Chemistry for the Synthesis of Functionalized Oxanes

| Feature | Advantage in Oxane Synthesis |

| Precise Temperature Control | Minimizes side reactions and decomposition of strained oxane rings. |

| Enhanced Mixing | Improves reaction rates and yields, especially for multiphasic reactions. |

| Safe Handling of Hazardous Reagents | Enables the use of reactive intermediates in a controlled manner. |

| Scalability | Facilitates straightforward scaling from laboratory to production quantities. |

| Integration with Purification | Allows for in-line purification, streamlining the overall process. |

Chemoenzymatic Synthesis and Biocatalysis

The demand for enantiomerically pure compounds in various applications is driving the exploration of chemoenzymatic and biocatalytic methods for the synthesis of chiral molecules. While this compound is achiral, the principles of biocatalysis could be applied to create chiral derivatives or to introduce the oxane ring with high stereoselectivity in more complex structures. Enzymes offer unparalleled selectivity and can operate under mild, environmentally friendly conditions. nih.govresearchgate.netacs.org

The use of enzymes, such as lipases and halohydrin dehalogenases, has been demonstrated for the kinetic resolution of racemic alcohols and the enantioselective formation of cyclic ethers. nih.govresearchgate.netnih.gov A future research direction could involve the enzymatic desymmetrization of a prochiral precursor to yield a chiral intermediate for the synthesis of optically active analogs of this compound. Furthermore, biocatalysts could be employed for the selective functionalization of the oxane ring or its substituents. nih.govacs.org

Table 2: Examples of Biocatalytic Approaches for the Synthesis of Chiral Cyclic Ethers

| Enzyme Class | Application | Potential Relevance |

| Lipases | Kinetic resolution of racemic alcohols and esters. researchgate.net | Synthesis of chiral precursors to functionalized oxanes. |

| Halohydrin Dehalogenases | Enantioselective ring-closure to form epoxides and oxetanes. nih.govresearchgate.net | Direct asymmetric synthesis of chiral oxane rings. |

| Monooxygenases | Baeyer-Villiger oxidation to form lactones. mdpi.com | Generation of chiral building blocks for oxane synthesis. |

| Imine Reductases (IREDs) | Asymmetric synthesis of chiral amines. nih.gov | Introduction of chiral amine functionalities to oxane derivatives. |

Machine Learning and AI in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling the rapid prediction of reaction outcomes and the optimization of synthetic routes. nih.govnih.gov For a molecule like this compound, where synthetic data may be sparse, ML models can be trained on large datasets of related reactions to predict optimal conditions for its synthesis. beilstein-journals.org These models can identify complex relationships between reactants, reagents, solvents, and catalysts to suggest reaction parameters that maximize yield and minimize byproducts. mit.edursc.org

Table 3: Applications of Machine Learning and AI in Chemical Synthesis

| Application | Description |

| Reaction Outcome Prediction | Predicts the major product, yield, and potential side products of a chemical reaction. mit.edu |

| Retrosynthesis Planning | Proposes synthetic routes to a target molecule from available starting materials. youtube.com |

| Reaction Condition Optimization | Suggests optimal reaction parameters such as temperature, solvent, and catalyst. beilstein-journals.org |

| De Novo Molecular Design | Generates novel molecular structures with desired properties. |

Sustainable and Green Chemical Synthesis of Functionalized Oxanes

The principles of green chemistry are increasingly guiding the development of new synthetic methods, with a focus on minimizing waste, reducing energy consumption, and using renewable resources. rasayanjournal.co.inresearchgate.net Future research on the synthesis of this compound will likely prioritize the development of more sustainable and environmentally benign processes. researchgate.netfrontiersin.orgnih.gov This includes the use of safer solvents, catalytic methods to replace stoichiometric reagents, and processes with high atom economy. acs.org

Recent advancements in the synthesis of functionalized oxetanes have highlighted the use of photocatalysis and other mild reaction conditions, which align with the goals of green chemistry. acs.orgresearchgate.net The development of catalytic methods for the direct C-H functionalization of alcohols to form oxetanes represents a promising green synthetic strategy. nih.gov The exploration of bio-based starting materials and the use of aqueous reaction media are also key areas of research that could lead to more sustainable routes for the production of functionalized oxanes. researchgate.net

Table 4: Green Chemistry Principles and Their Application to Oxane Synthesis

| Principle | Application in Oxane Synthesis |

| Prevention | Designing syntheses to minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. rasayanjournal.co.in |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. researchgate.net |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Utilizing raw materials that are derived from renewable sources. mdpi.com |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. frontiersin.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.